
4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one is an organic compound characterized by its unique structure, which includes a benzylamino group, a trichloromethyl group, and a hydroxyl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one typically involves the reaction of benzylamine with a suitable trichloromethyl ketone precursor. One common method includes the following steps:
Starting Material: The process begins with the selection of a trichloromethyl ketone, such as 1,1,1-trichloroacetone.
Reaction with Benzylamine: The trichloromethyl ketone is reacted with benzylamine in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using an oxidizing agent like hydrogen peroxide to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-(Benzylamino)-1,1,1-trichloropentan-2-one or 4-(Benzylamino)-1,1,1-trichloropentanoic acid.
Reduction: Formation of 4-(Benzylamino)-1,1-dichloro-4-hydroxypentan-2-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The trichloromethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can form hydrogen bonds with biological molecules, contributing to its binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(Benzylamino)-1,1,1-trichlorobutan-2-one: Similar structure but with a shorter carbon chain.
4-(Benzylamino)-1,1,1-trichloropentan-2-ol: Similar structure but with a hydroxyl group on a different carbon.
4-(Benzylamino)-1,1,1-trichlorohexan-2-one: Similar structure but with a longer carbon chain.
Uniqueness
4-(Benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of a benzylamino group with a trichloromethyl and hydroxyl group on a pentanone backbone provides a distinct chemical profile that can be exploited for various applications.
Properties
CAS No. |
839-38-3 |
|---|---|
Molecular Formula |
C12H14Cl3NO2 |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
4-(benzylamino)-1,1,1-trichloro-4-hydroxypentan-2-one |
InChI |
InChI=1S/C12H14Cl3NO2/c1-11(18,7-10(17)12(13,14)15)16-8-9-5-3-2-4-6-9/h2-6,16,18H,7-8H2,1H3 |
InChI Key |
LPNOIGBZBKTOSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C(Cl)(Cl)Cl)(NCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


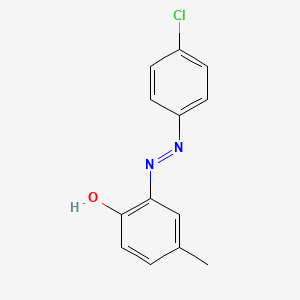
![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)
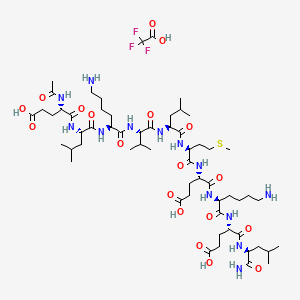


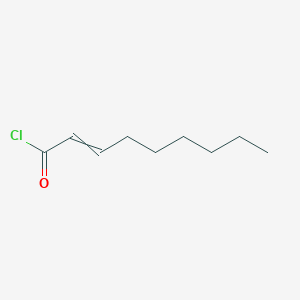
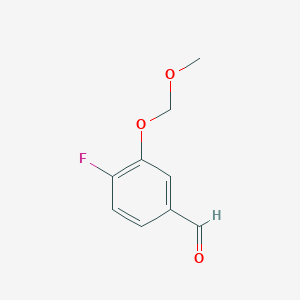
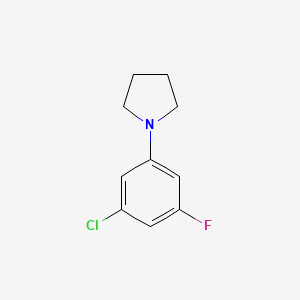
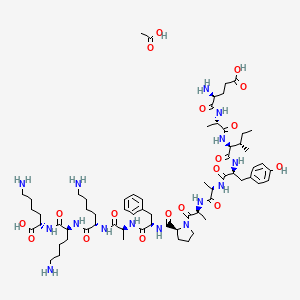
![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)

![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
